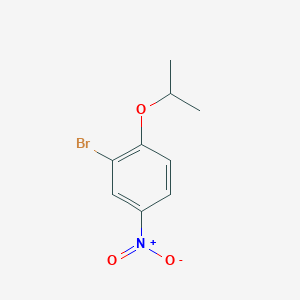

2-Bromo-1-isopropoxy-4-nitrobenzene

Descripción

Significance of Halogenated Nitrobenzene (B124822) Derivatives in Advanced Organic Chemistry

Halogenated nitrobenzene derivatives are important intermediates in the synthesis of various industrial products like dyes, pesticides, and pharmaceuticals. nih.govresearchgate.net The presence of a halogen and a nitro group on the benzene (B151609) ring makes them versatile building blocks in organic synthesis. The nitro group, being a strong deactivator, directs incoming electrophiles to the meta position. libretexts.org It can also be reduced to form an amino group, which is a useful functional group in the synthesis of many organic compounds. numberanalytics.com

The halogen atom provides a site for nucleophilic aromatic substitution reactions. numberanalytics.com For instance, the anions of ortho-chlorinated nitrobenzenes are known to be unstable, undergoing a first-order decay where the chlorine atom is replaced by hydrogen. rsc.org This reactivity allows for the introduction of various functional groups onto the aromatic ring. Furthermore, halogenated nitrobenzenes are used in the synthesis of more complex molecules. For example, chloronitrobenzenes serve as starting materials for creating new derivatives of anpirtoline, a non-opioid analgesic. nih.gov The functionalization of the core structure of indigo (B80030) compounds, used as organic semi-conductors, can be achieved using functionalized nitro benzaldehyde (B42025) starting materials derived from halogenated nitroarenes. vapourtec.com

Contextualizing 2-Bromo-1-isopropoxy-4-nitrobenzene within Modern Aromatic Compound Research

This compound, with its bromine atom, isopropoxy group, and nitro group attached to a benzene ring, is a subject of interest in modern aromatic compound research. Its structure offers multiple sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. The interplay between the electron-withdrawing nitro group and the electron-donating isopropoxy group, along with the presence of the halogen, creates a unique electronic environment on the aromatic ring that can influence its reactivity in various chemical transformations.

Research into compounds like this compound contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies in organic chemistry. The specific arrangement of the bromo, isopropoxy, and nitro groups on the benzene ring makes it a useful case study for investigating the effects of multiple substituents on the reactivity and properties of aromatic compounds.

Chemical Properties and Synthesis of this compound

The chemical properties of this compound are defined by its molecular structure, which includes a substituted benzene ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol nih.gov |

| IUPAC Name | 2-bromo-4-nitro-1-propan-2-ylbenzene nih.gov |

| CAS Number | 101980-41-0 nih.gov |

The synthesis of this compound often involves electrophilic aromatic substitution. One common method is the bromination of 1-isopropoxy-4-nitrobenzene.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYLUPCVAIKGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596201 | |

| Record name | 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-42-3 | |

| Record name | 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Isopropoxy 4 Nitrobenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-bromo-1-isopropoxy-4-nitrobenzene, two primary retrosynthetic disconnections are considered:

Strategy A: C-O Bond Disconnection (Ether Synthesis)

The most common approach involves disconnecting the ether bond between the aromatic ring and the isopropoxy group. This leads to two key synthons: a 2-bromo-4-nitrophenoxide anion and an isopropyl cation. The corresponding synthetic equivalents are 2-bromo-4-nitrophenol and an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). The forward synthesis would then involve an etherification reaction, such as the Williamson ether synthesis.

Strategy B: C-Br Bond Disconnection (Electrophilic Bromination)

An alternative strategy is to disconnect the carbon-bromine bond. This retrosynthetic step points to 1-isopropoxy-4-nitrobenzene as the immediate precursor. The forward synthesis would then require a regioselective electrophilic aromatic bromination of this precursor to introduce the bromine atom at the C-2 position.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is a fundamental process for introducing a bromine atom onto the benzene (B151609) ring. The success of this approach in the synthesis of this compound hinges on the directing effects of the substituents already present on the ring.

Regioselective Bromination of Substituted Benzene Precursors

The isopropoxy group (-OCH(CH₃)₂) is an activating, ortho, para-directing group due to its electron-donating resonance effect. Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

In the case of brominating a precursor like 1-isopropoxy-4-nitrobenzene, the directing effects of the two substituents are in opposition. The activating isopropoxy group directs incoming electrophiles to the positions ortho to it (C-2 and C-6), while the deactivating nitro group directs to the positions meta to it (C-2 and C-6). In this scenario, the powerful activating effect of the isopropoxy group typically dominates, directing the bromination to the C-2 position.

A practical example of this strategy is the bromination of p-nitrocumene (4-nitroisopropylbenzene), a structurally similar compound. In one reported synthesis, p-nitrocumene was heated with iron(III) chloride and bromine, resulting in the formation of 2-bromo-1-isopropyl-4-nitrobenzene in high yield echemi.com. This demonstrates the feasibility of regioselective bromination ortho to an activating alkyl group in the presence of a para-nitro group.

| Precursor | Brominating Agent | Catalyst | Conditions | Product | Yield |

| p-Nitrocumene | Bromine | Iron(III) chloride | 40°C, 3 hours | 2-Bromo-1-isopropyl-4-nitrobenzene | 98% echemi.com |

| 4-Nitroisopropylbenzene | Bromine | Silver sulfate, H₂SO₄ | Room temperature, 2 hours | 2-Bromo-1-isopropyl-4-nitrobenzene | Not specified echemi.com |

Catalytic Systems for Enhanced Aromatic Bromination Selectivity

To improve the regioselectivity and efficiency of aromatic bromination, various catalytic systems can be employed. Lewis acids are commonly used to polarize the bromine molecule, generating a more potent electrophile.

Lewis Acid Catalysis: Iron(III) bromide (FeBr₃) and aluminum bromide (AlBr₃) are classic Lewis acid catalysts for electrophilic bromination. They coordinate with a bromine molecule, creating a more electrophilic bromine species that can more readily attack the aromatic ring. The reaction of benzene with Br₂ in the presence of FeBr₃ is a well-established method for producing bromobenzene (B47551). For deactivated systems, such as those containing a nitro group, a Lewis acid catalyst is often essential for the reaction to proceed at a reasonable rate.

Zeolite Catalysis: Zeolites are microporous aluminosilicate minerals that can act as shape-selective catalysts. In aromatic bromination, zeolites can enhance the formation of the para isomer by sterically hindering the formation of the ortho isomer within their pores. While often used to achieve high para-selectivity, the principles of shape-selective catalysis can also be applied to other regioselective transformations.

Etherification Reactions for Isopropoxy Group Introduction

The introduction of the isopropoxy group is most commonly achieved through the Williamson ether synthesis, a versatile and widely used method for forming ethers.

Williamson Ether Synthesis in Activated Aromatic Systems

The Williamson ether synthesis involves the reaction of an alkoxide with a primary or secondary alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 2-bromo-4-nitrophenol with an isopropyl halide.

The presence of the electron-withdrawing nitro group in the para position increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide anion upon treatment with a base. This phenoxide is a potent nucleophile that can readily attack the electrophilic carbon of the isopropyl halide.

| Phenolic Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield |

| Phenol (general) | Alkyl Halide | NaH, KH, or NaOH | DMF, Acetonitrile | 50-100°C, 1-8 hours | 50-95% (lab scale) echemi.com |

| 4-Ethylphenol | Methyl Iodide | NaOH | Water/Ether (with phase transfer catalyst) | Reflux, 1 hour | Not specified masterorganicchemistry.com |

Alkylation of Phenolic Intermediates

The key intermediate for the Williamson ether synthesis approach is 2-bromo-4-nitrophenol. This compound can be synthesized through the nitration of 2-bromophenol or the bromination of 4-nitrophenol. The latter is generally preferred as the hydroxyl group is a strong activating group, facilitating the bromination at the ortho position.

Once 2-bromo-4-nitrophenol is obtained, it is deprotonated with a suitable base to form the phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃). The choice of base and solvent can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to dissolve the phenoxide salt and facilitate the Sₙ2 reaction.

The alkylating agent is typically 2-bromopropane or 2-iodopropane. Isopropyl tosylate can also be used as it has a good leaving group. Since this is an Sₙ2 reaction with a secondary alkyl halide, some elimination to form propene can be a competing side reaction, especially at higher temperatures. Therefore, careful control of the reaction conditions is necessary to maximize the yield of the desired ether. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially in two-phase reaction systems, by helping to transport the phenoxide from the aqueous phase to the organic phase where the alkyl halide is located.

Nitration Strategies for Aromatic Ring Functionalization

Regioselective Nitration of Haloalkoxybenzene Derivatives

The synthesis of this compound is strategically designed to ensure the correct placement of the nitro group. This is achieved through the nitration of a precursor, 1-bromo-2-isopropoxybenzene. The directing effects of the substituents already present on the benzene ring play a crucial role in determining the position of the incoming nitro group.

In 1-bromo-2-isopropoxybenzene, the isopropoxy group (-OCH(CH₃)₂) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the bromine atom is a deactivating group but is also ortho, para-directing. When both an activating and a deactivating group are present, the activating group's directing effect typically dominates.

Therefore, the isopropoxy group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The position para to the isopropoxy group is favored due to reduced steric hindrance compared to the ortho position, which is flanked by the bulky isopropoxy and bromo groups. This regioselectivity leads to the desired product, this compound.

A common method for nitration involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.

Development of Novel Nitrating Reagents and Conditions

While the classic mixed acid (HNO₃/H₂SO₄) method is effective, research has focused on developing milder and more selective nitrating agents to improve yields and reduce the formation of unwanted byproducts. These novel reagents can be particularly useful for substrates that are sensitive to strong acidic conditions.

Some examples of alternative nitrating systems include:

Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄) or nitronium triflate (NO₂OTf), can be used in aprotic solvents. These reagents offer high reactivity under anhydrous conditions.

Nitric Acid with Other Lewis Acids: Combinations of nitric acid with various Lewis acids, such as metal triflates, can generate the nitronium ion under specific conditions.

N-Nitro Compounds: Reagents like N-nitropyridinium salts or N-nitrosaccharin can act as sources of the nitronium ion, often under milder conditions than mixed acids.

The choice of nitrating agent and reaction conditions can significantly impact the outcome of the nitration of haloalkoxybenzene derivatives, influencing both the yield and the isomeric purity of the product.

Multi-Step Synthetic Sequences and Optimization

The synthesis of this compound is a multi-step process that requires careful planning and optimization to be efficient.

Convergent and Linear Synthetic Route Design

The synthesis of this compound is best approached through a linear synthetic route . In a linear synthesis, the final product is assembled in a step-by-step manner from a starting material. quora.comyoutube.com This approach is well-suited for this target molecule due to its relatively simple structure.

A plausible linear synthesis for this compound is as follows:

Williamson Ether Synthesis: The synthesis begins with the reaction of 2-bromophenol with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. This reaction, known as the Williamson ether synthesis, forms the ether linkage, yielding 1-bromo-2-isopropoxybenzene. masterorganicchemistry.comwikipedia.org

Nitration: The intermediate, 1-bromo-2-isopropoxybenzene, is then subjected to nitration, as described in section 2.4.1, to introduce the nitro group at the C4 position, yielding the final product, this compound.

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. echemi.comquora.com This strategy is generally more efficient for the synthesis of highly complex molecules but is not necessary for a molecule with the structural simplicity of this compound.

| Synthetic Strategy | Description | Applicability to this compound |

| Linear Synthesis | The target molecule is assembled in a sequential, step-by-step manner from a starting material. quora.comyoutube.com | Highly applicable and efficient for this target. |

| Convergent Synthesis | Different fragments of the molecule are synthesized independently and then combined at a later stage. echemi.comquora.com | Less efficient for this target due to its simpler structure. |

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and purity of this compound, it is essential to optimize the reaction parameters for each step of the synthesis.

For the Williamson Ether Synthesis:

Base: The choice of base is critical. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically used to deprotonate the phenolic hydroxyl group of 2-bromophenol, forming the more nucleophilic phenoxide ion.

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is often employed to dissolve the reactants and facilitate the Sₙ2 reaction.

Temperature: The reaction temperature is typically elevated to increase the reaction rate, but excessive heat can lead to side reactions.

Reactant Stoichiometry: Using a slight excess of the isopropyl halide can help to ensure complete conversion of the 2-bromophenol.

For the Nitration Reaction:

Temperature Control: Nitration reactions are often exothermic. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration (dinitration) and the formation of undesired isomers.

Acid Ratio: The ratio of nitric acid to sulfuric acid can influence the rate of nitronium ion formation and, consequently, the reaction rate.

Reaction Time: The reaction time must be carefully monitored to ensure complete mononitration without allowing for significant byproduct formation.

Quenching: The reaction is typically quenched by pouring the reaction mixture into ice-water to deactivate the nitrating agent and precipitate the product.

By carefully controlling these parameters, chemists can optimize the synthesis of this compound to achieve a high yield of the desired product with excellent purity.

Reactivity and Mechanistic Investigations of 2 Bromo 1 Isopropoxy 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a cornerstone of arene chemistry, and 2-bromo-1-isopropoxy-4-nitrobenzene possesses a molecular architecture primed for such reactions. The reactivity of the aryl halide is profoundly activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group.

Influence of Bromine and Nitro Substituents on SNAr Reactivity

The SNAr reactivity of this compound is critically dependent on the electronic effects exerted by the bromine and nitro substituents. The nitro group, positioned para to the bromine atom, is a powerful activating group. Its strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the aromatic ring, thereby stabilizing the negatively charged intermediate formed during the reaction. This stabilization significantly lowers the activation energy for nucleophilic attack.

The bromine atom, while also possessing a -I effect, primarily functions as the leaving group in this context. Its ability to be displaced by an incoming nucleophile is a key determinant of the reaction's success. The carbon-bromine bond is sufficiently polarized and weak enough to be cleaved following the formation of the intermediate.

Role of the Isopropoxy Group in Directing SNAr Processes

The isopropoxy group, located ortho to the site of substitution, exerts a steric and electronic influence on the course of SNAr reactions. Electronically, its +M effect donates electron density to the ring, which would typically deactivate the ring towards nucleophilic attack. However, its effect is overridden by the powerful electron-withdrawing nature of the para-nitro group.

Sterically, the bulky isopropoxy group can hinder the approach of nucleophiles to the carbon atom bearing the bromine. This steric hindrance can influence the rate of reaction and may favor the attack of smaller nucleophiles. Despite this potential hindrance, the electronic activation provided by the nitro group is generally sufficient to drive the reaction forward.

Formation and Stabilization of Meisenheimer Complexes

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the reaction of this compound with a nucleophile, the nucleophile adds to the carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a cyclohexadienyl anion.

The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is the primary stabilizing factor for the Meisenheimer complex, making its formation thermodynamically and kinetically accessible. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the final substitution product.

Reactivity with Diverse Nucleophiles (e.g., Alkoxides, Amines)

This compound exhibits reactivity with a variety of nucleophiles. Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can readily displace the bromide to form the corresponding aryl ethers. Similarly, primary and secondary amines can act as effective nucleophiles, leading to the formation of N-aryl amines. The choice of nucleophile and reaction conditions (e.g., solvent, temperature) can be tailored to achieve the desired substitution product in good yield.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond its utility in SNAr chemistry, the bromine atom of this compound serves as a handle for transition-metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of biaryl compounds. In this context, this compound can be coupled with various organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base.

This reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The electronic and steric environment of this compound can influence the efficiency of these coupling reactions. For instance, the synthesis of dibenzofurans has been achieved through a Suzuki-Miyaura cross-coupling followed by a photoinduced cyclization. lookchem.com

| Reagent | Catalyst | Product Type |

| Organoboron Reagent | Palladium Complex | Biaryl Compound |

Heck Coupling Reactions with Olefins

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation of alkenes. wikipedia.orgorganic-chemistry.org In the context of this compound, the electron-deficient nature of the aryl bromide enhances its reactivity in the oxidative addition step of the catalytic cycle. rsc.org The reaction typically involves coupling the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. wikipedia.org

Research on similar bromonitroaromatic compounds has demonstrated efficient coupling. For instance, the Heck reaction of 1-bromo-4-nitrobenzene (B128438) with styrene proceeds to form 4-nitrostilbene. u-szeged.hu The reaction conditions can be optimized by varying the base, solvent, and catalyst system. Common bases include potassium carbonate and triethylamine, while polar aprotic solvents like DMF or NMP are often employed. wikipedia.orgnih.gov The presence of electron-withdrawing groups on the aryl halide generally leads to good yields. rsc.org

| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Product | Yield |

| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)2 / Ligand | K2CO3 | DMF/H2O | 4-Nitrostilbene | Good |

| Bromobenzene (B47551) | Styrene | Pd EnCat | Na2CO3 | NMP | Stilbene | Excellent |

| Aryl Bromides | n-Butyl Acrylate | Pd/Phosphine-Imidazolium Salt | N/A | N/A | Arylated Acrylate | High |

Scope of Other Coupling Methodologies (e.g., Stille, Sonogashira)

Beyond the Heck reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings.

The Stille reaction couples the aryl bromide with an organotin compound. libretexts.orgorganic-chemistry.org This methodology is known for its tolerance of a wide variety of functional groups. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of electron-poor aryl halides like this compound is generally effective. The main drawback of this method is the toxicity associated with organotin reagents. organic-chemistry.org

The Sonogashira coupling provides a straightforward route to substituted alkynes by reacting the aryl bromide with a terminal alkyne. beilstein-journals.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org Copper-free protocols have also been developed to avoid the formation of diyne byproducts. beilstein-journals.org This reaction is extensively used for creating sp2-sp carbon-carbon bonds and is a cornerstone in the synthesis of pharmaceuticals and functional organic materials. beilstein-journals.orgscirp.org

| Coupling Reaction | Aryl Halide Partner | Coupling Partner | Typical Catalyst System | Key Features |

| Stille Coupling | Aryl Bromide | Organostannane | Pd(0) complex (e.g., Pd(PPh3)4) | High functional group tolerance; toxic tin reagents. organic-chemistry.org |

| Sonogashira Coupling | Aryl Bromide | Terminal Alkyne | Pd/Cu co-catalyst, Amine base | Forms substituted alkynes; risk of diyne formation with Cu. beilstein-journals.orgorganic-chemistry.org |

Catalyst Selection and Ligand Effects in Cross-Coupling of Bromonitroaromatics

The success of cross-coupling reactions involving bromonitroaromatics is highly dependent on the choice of the palladium catalyst and its associated ligands. The ligand's role is crucial as it influences the catalyst's stability, solubility, and reactivity by modifying the electron density and steric environment of the palladium center. rsc.org

For electron-poor aryl bromides, such as this compound, catalysts based on bulky, electron-rich phosphine (B1218219) ligands have proven effective. researchgate.net For example, tetraphosphine ligands like cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane have shown remarkable activity in the coupling of electron-poor aryl bromides, leading to high turnover numbers. researchgate.net N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high thermal stability to the palladium complexes, which is particularly beneficial for Heck coupling reactions that often require elevated temperatures. nih.gov In some cases, ligand-free systems using palladium on carbon (Pd/C) or palladium acetate (B1210297) have been successfully employed, especially for activated aryl halides. rsc.org

Reduction Chemistry of the Nitro Group

The nitro group in this compound is a versatile functional group that can be readily reduced to an aromatic amine. This transformation is a key step in the synthesis of many pharmaceuticals and dyestuffs. The choice of reducing agent and reaction conditions is critical for achieving high selectivity and avoiding unwanted side reactions.

Selective Reduction to Aromatic Amines

The selective reduction of an aromatic nitro group to an amine in the presence of other reducible functional groups, such as a bromo substituent, can be achieved using various reagents. A classic and effective method is the use of tin(II) chloride (SnCl2) in a non-aqueous, non-acidic medium like ethanol (B145695) or ethyl acetate. strategian.comacsgcipr.org This method is mild and chemoselective, leaving halogen substituents unaffected. strategian.com Another common method involves the use of iron powder in an acidic medium, such as acetic acid, which also provides a mild route to the corresponding aniline (B41778). commonorganicchemistry.com

| Reagent | Conditions | Selectivity | Notes |

| Tin(II) Chloride (SnCl2) | Alcohol or Ethyl Acetate | High for nitro group; halogens unaffected. strategian.com | Mild conditions, avoids strong acids. strategian.comacsgcipr.org |

| Iron (Fe) | Acidic medium (e.g., Acetic Acid) | Good for nitro group reduction. commonorganicchemistry.com | A classic, cost-effective method. |

| Sodium Sulfide (B99878) (Na2S) | Aqueous or alcoholic solution | Can be selective for one nitro group over another. commonorganicchemistry.com | Useful when acidic/hydrogenation conditions are not suitable. commonorganicchemistry.com |

Catalytic Hydrogenation Methodologies for Nitroaromatics

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics due to its high efficiency and clean nature. up.pt Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com However, a significant drawback of Pd/C is its potential to also reduce other functional groups, including the dehalogenation of aryl bromides. commonorganicchemistry.com

To preserve the bromine substituent in this compound, alternative catalysts are often preferred. Raney nickel is a suitable choice as it effectively reduces nitro groups while being less prone to causing dehalogenation of aryl bromides and chlorides. commonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas. youtube.com The industrial production of aniline from nitrobenzene (B124822) often utilizes catalytic hydrogenation, highlighting the scalability of this methodology. up.pt

Visible Light Photoreduction Mechanisms

In recent years, visible-light-induced photocatalysis has emerged as a green and sustainable method for chemical transformations. youtube.com The photoreduction of nitroaromatics can be achieved using a semiconductor photocatalyst that absorbs light to generate electron-hole pairs. youtube.comresearchgate.net When a semiconductor, such as titanium dioxide (TiO2) or cadmium sulfide (CdS), is irradiated with light of sufficient energy, an electron is excited from the valence band to the conduction band, leaving a positive hole behind. youtube.com

The photogenerated electron can then be transferred to the nitroaromatic compound adsorbed on the catalyst's surface, initiating the reduction process. The positive hole can react with a sacrificial electron donor, such as an alcohol, to complete the redox cycle. researchgate.net This process can lead to the formation of anilines or other reduction products, depending on the specific catalyst and reaction conditions. researchgate.net The mechanism involves the generation of highly reactive species, such as superoxide (B77818) radical anions, which participate in the degradation or transformation of the organic substrate. youtube.com

Other Significant Reaction Pathways

Beyond the more common transformations, the reactivity profile of this compound is also defined by other significant reaction pathways, including radical-mediated and oxidative transformations. These reactions are crucial for understanding the compound's stability, potential for degradation, and the synthesis of novel derivatives.

Radical-Mediated Transformations in Nitroaromatic Systems

The presence of the nitro group makes this compound a candidate for radical-mediated transformations. Nitroaromatic compounds are known to undergo one-electron reduction to form nitro radical-anions. nih.gov This process is often a key step in their biological activity and chemical reactivity.

The general mechanism for the formation and reaction of nitroaromatic radical anions can be summarized as follows:

One-Electron Reduction : The nitroaromatic compound (ArNO₂) accepts an electron from a suitable donor to form a radical anion (ArNO₂⁻•). nih.govscielo.br

Subsequent Reactions : This radical anion can undergo several transformations, including disproportionation, protonation, or reaction with other species. In the presence of oxygen, it can transfer an electron to O₂ to form a superoxide anion, regenerating the parent nitroaromatic compound in a process known as "futile metabolism". nih.govscielo.br

In the context of this compound, the formation of its radical anion would be the initial step. The stability and subsequent reactivity of this radical would be influenced by the other substituents on the aromatic ring—the bromo and isopropoxy groups.

Research on the closely related 1-bromo-4-nitrobenzene has shown that its radical anion is reactive and can undergo fragmentation, leading to the cleavage of the carbon-bromine bond to produce a nitrophenyl radical and a bromide ion. rsc.org This type of reaction, known as a dissociative electron transfer, is a common pathway for halogenated nitroaromatic compounds.

Table 1: General Pathways in Radical Reactions of Nitroaromatic Compounds

| Step | Description | Key Intermediates | Influencing Factors |

| Initiation | Single electron transfer to the nitroaromatic compound. | Nitro radical-anion (ArNO₂⁻•) | Redox potential of the nitro compound and the electron donor. |

| Propagation/Termination | The radical anion can react further via various pathways. | Nitrophenyl radical, superoxide anion | Presence of oxygen, proton sources, or other reactive species. |

The study of radical formation through single electron transfer from anionic organic bases to nitrobenzene has also provided insights into the generation of stable nitrobenzenide radical ion-pairs. acs.org This suggests that under specific basic conditions, this compound could also form relatively stable radical species.

Oxidative Transformations of Related Functional Groups

The functional groups on this compound, namely the isopropoxy and nitro groups, can be subject to oxidative transformations, although the electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidation. nih.gov

Oxidation of the Isopropoxy Group:

The isopropoxy group is a secondary alkoxy group. Oxidation of such groups typically leads to the formation of a ketone. In this case, oxidation of the isopropoxy group on the benzene (B151609) ring would be expected to yield a corresponding acetophenone (B1666503) derivative. However, the strong electron-withdrawing effect of the nitro group at the para position would influence the reactivity of the isopropoxy group. The oxidation of alkoxy groups on aromatic rings can be complex, and the specific conditions would determine the outcome. nih.gov

Oxidation involving the Nitro Group:

While the nitro group itself is in a high oxidation state, it can participate in and influence oxidative reactions of the molecule. For instance, the oxidation of other substituents on the ring can be affected by its presence. More commonly, the nitro group is formed through the oxidation of an amino group. acs.orgmdpi.com Various reagents have been developed for the selective oxidation of aromatic amines to nitro compounds, including performic acid and sodium perborate. acs.orgmdpi.com This is a synthetic route to nitroaromatics rather than a transformation of the nitro group itself.

Flavin-dependent enzymes are capable of oxidizing aliphatic nitro compounds to aldehydes and ketones. wikipedia.org While the nitro group in this compound is attached to an aromatic ring, this highlights a biochemical pathway for the transformation of nitro functional groups.

Table 2: Potential Oxidative Transformations Related to this compound

| Functional Group | Oxidizing Agent/Condition | Potential Product(s) | Notes |

| Isopropoxy Group | Standard oxidizing agents (e.g., PCC, PDC) | 1-(2-Bromo-4-nitrophenoxy)propan-2-one | The efficiency would be influenced by the electronic effects of the nitro and bromo substituents. |

| Amino Group (for synthesis) | Performic Acid, Sodium Perborate | Nitro Group | A common synthetic route to nitroaromatics from the corresponding anilines. acs.orgmdpi.com |

| Aromatic Ring | Strong Oxidizing Conditions | Ring cleavage products | The nitro group deactivates the ring towards electrophilic attack and oxidation. nih.gov |

It is important to note that the interplay of the different functional groups on the aromatic ring will ultimately dictate the regioselectivity and feasibility of these oxidative transformations.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 2-Bromo-1-isopropoxy-4-nitrobenzene is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons, with their chemical shifts and coupling patterns dictated by the electronic effects of the substituents on the benzene (B151609) ring.

The aromatic region of the spectrum is anticipated to show three distinct proton signals due to the trisubstituted benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, causing a significant downfield shift for adjacent and para protons. The isopropoxy group (-OCH(CH₃)₂) is an electron-donating group, leading to an upfield shift for ortho and para protons. The bromine atom exhibits a weaker de-shielding effect compared to the nitro group.

Based on the analysis of similar compounds, such as 2-bromo-1-ethoxy-4-nitrobenzene (B1289699) rsc.orgpharmaffiliates.comchegg.com, the following assignments for the aromatic protons can be predicted:

H-3: This proton is ortho to the bromine and meta to the nitro group, and is expected to appear as a doublet of doublets.

H-5: This proton is ortho to the nitro group and meta to the bromine, and is also expected to be a doublet of doublets, likely at the most downfield position due to the strong deshielding effect of the nitro group.

H-6: This proton is ortho to the isopropoxy group and meta to the nitro group, and should appear as a doublet.

The aliphatic region will be characterized by signals from the isopropoxy group:

Isopropyl Methine Proton (-OCH): This single proton will appear as a septet due to coupling with the six equivalent methyl protons.

Isopropyl Methyl Protons (-CH₃): These six equivalent protons will appear as a doublet, coupled to the single methine proton.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Isopropyl -CH₃ | ~1.4 | Doublet | ~6.0 |

| Isopropyl -CH | ~4.7 | Septet | ~6.0 |

| Aromatic H-6 | ~7.1 | Doublet | ~9.0 |

| Aromatic H-5 | ~8.1 | Doublet of Doublets | ~9.0, ~2.5 |

| Aromatic H-3 | ~8.4 | Doublet | ~2.5 |

Note: Predicted values are based on analogous compounds and may vary slightly in experimental conditions.

The aromatic carbon signals will be spread over a range, with the carbons directly attached to the electronegative oxygen and the electron-withdrawing nitro group appearing at lower fields. The carbon bearing the bromine atom (ipso-carbon) is subject to the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone chemicalbook.com.

The aliphatic carbons of the isopropoxy group will appear at higher fields.

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~22 |

| Isopropyl -CH | ~72 |

| C-2 (C-Br) | ~114 |

| C-6 | ~115 |

| C-3 | ~126 |

| C-5 | ~129 |

| C-4 (C-NO₂) | ~142 |

| C-1 (C-O) | ~153 |

Note: Predicted values are based on data from related compounds such as bromobenzene (B47551), 2-bromopropane, and various nitrobenzene (B124822) derivatives and may differ from experimental values. chemicalbook.comnih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro, ether, and aromatic C-H functional groups.

N-O Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C-O-C Stretching: The isopropoxy group will show characteristic C-O-C stretching vibrations, usually in the region of 1250-1000 cm⁻¹.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the isopropyl group will have stretching vibrations just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: These will be observed in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretch is typically found in the fingerprint region, often between 600-500 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1570-1500 | Strong |

| Symmetric NO₂ Stretch | 1370-1300 | Strong |

| C-O-C Stretch | 1250-1000 | Strong |

| C-Br Stretch | 600-500 | Medium-Weak |

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong signals in the Raman spectrum. The nitro group also has characteristic Raman bands.

Aromatic Ring Vibrations: The benzene ring will show several characteristic bands, including a strong ring breathing vibration.

NO₂ Symmetric Stretch: This vibration is often strong and readily observable in the Raman spectrum.

C-Br Stretch: The C-Br stretching vibration is also expected to be Raman active.

The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometric Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (molar mass approximately 244.09 g/mol nih.gov), the mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for this molecule would likely involve:

Loss of the Isopropoxy Group: Cleavage of the C-O bond to lose a C₃H₇O• radical.

Loss of the Isopropyl Group: Fragmentation within the isopropoxy group, leading to the loss of a C₃H₇• radical.

Loss of the Bromine Atom: Cleavage of the C-Br bond to lose a Br• radical.

Loss of the Nitro Group: Loss of NO₂•.

Fragmentation of the Isopropyl Group: Loss of a methyl radical (CH₃•) from the molecular ion or subsequent fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

| 243/245 | [M-H]⁺ |

| 229/231 | [M-CH₃]⁺ |

| 198/200 | [M-NO₂]⁺ |

| 184/186 | [M-C₃H₇O]⁺ |

| 164 | [M-Br]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The presence and relative abundance of these fragments depend on the ionization energy used.

X-ray Crystallography for Solid-State Structural Analysis

Molecular Conformation and Planarity in Crystal Lattices

The molecular conformation of this compound is dictated by the spatial arrangement of its substituents on the benzene ring. The benzene ring itself is expected to be largely planar. However, the substituents—the bromine atom, the nitro group, and the isopropoxy group—can influence this planarity.

In related nitro-substituted bromobenzene derivatives, the non-hydrogen atoms of the molecule are often found to be essentially coplanar. For instance, in the crystal structure of 4-Bromo-1-nitrobenzene, the root-mean-square (r.m.s.) deviation of the non-hydrogen atoms from the mean plane is a mere 0.040 Å, indicating a high degree of planarity. nih.gov Similarly, for 2-Bromo-4-nitro-aniline, the dihedral angle between the nitro group and the aromatic ring is only 4.57 (4)°. nih.gov This suggests that the nitro group tends to lie in or close to the plane of the benzene ring to maximize π-conjugation.

The isopropoxy group in this compound introduces a degree of conformational flexibility due to the rotation around the C(aromatic)-O and O-C(isopropyl) bonds. The orientation of the isopropyl group relative to the benzene ring will be a key conformational feature. Steric hindrance between the bulky isopropyl group and the adjacent bromine atom will likely influence its preferred orientation. It is anticipated that the isopropyl group will adopt a conformation that minimizes these steric clashes, which may result in a non-planar arrangement of the isopropoxy substituent with respect to the benzene ring.

Table 1: Comparative Dihedral Angles in Related Nitroaromatic Compounds

| Compound | Groups | Dihedral Angle (°) | Reference |

|---|

This table will be updated with data for this compound when crystallographic studies become available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state packing of this compound will be governed by a variety of intermolecular interactions, which are critical in determining the supramolecular architecture. rsc.org The presence of a bromine atom, a nitro group, and an aromatic ring suggests the potential for halogen bonding, hydrogen bonding, and π-π stacking. rsc.org

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are expected to play a significant role in its crystal packing. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. In the crystal structure of 4-Bromo-1-nitrobenzene, weak intermolecular C-H···O hydrogen bonds are observed. nih.gov The polarized C-H bonds of the aromatic ring and the isopropyl group can act as donors to the oxygen atoms of the nitro group of neighboring molecules, leading to the formation of extended networks.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atoms of the nitro group. In the crystal of 4-Bromo-1-nitrobenzene, short Br···O contacts with distances of 3.227 (4) Å and 3.401 (4) Å are observed, which are indicative of such interactions. nih.gov

π-π Stacking: The electron-deficient nature of the nitro-substituted benzene ring can promote π-π stacking interactions. These interactions arise from the electrostatic attraction between the π-electron clouds of adjacent aromatic rings. In the crystal structure of 4-Bromo-1-nitrobenzene, π-π stacking is a prominent feature, with centroid-centroid distances of 3.643 (3) Å and 3.741 (3) Å between parallel benzene rings of adjacent molecules. nih.gov The introduction of the isopropoxy group in this compound might influence the geometry of these stacks due to steric effects.

Table 2: Intermolecular Interaction Geometries in 4-Bromo-1-nitrobenzene

| Interaction Type | Donor···Acceptor | Distance (Å) | Reference |

|---|---|---|---|

| Halogen Bonding | Br···O | 3.227 (4) | nih.gov |

| Halogen Bonding | Br···O | 3.401 (4) | nih.gov |

| π-π Stacking | Cg···Cg | 3.643 (3) | nih.gov |

Cg refers to the centroid of the benzene ring.

Crystal Packing Architectures and Supramolecular Assembly

Based on the analysis of related structures, a layered or herringbone packing motif can be anticipated. The π-π stacking interactions may lead to the formation of one-dimensional columns or two-dimensional sheets of molecules. These layers would then be interconnected by the weaker C-H···O hydrogen bonds and Br···O halogen bonds, creating a stable supramolecular framework. The specific packing architecture will be a delicate balance between the energetic contributions of these different interactions. The shape of the molecule, particularly the orientation of the isopropoxy group, will also play a crucial role in determining the efficiency of the crystal packing. The study of supramolecular chemistry provides the tools to understand and predict these complex assemblies. youtube.comrsc.org

Advanced Synthetic Applications and Functional Material Precursors

Role as a Key Intermediate in Complex Organic Synthesis

"2-Bromo-1-isopropoxy-4-nitrobenzene" serves as a pivotal intermediate in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is particularly amenable to transformations such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling, for instance, would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 2-position of the benzene (B151609) ring. nih.govrsc.org This reaction is tolerant of various functional groups, and the presence of the nitro and isopropoxy substituents on the aromatic ring of "this compound" is unlikely to impede the coupling process. In fact, electron-withdrawing groups like the nitro group can sometimes enhance the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle. thieme.de

Similarly, the Buchwald-Hartwig amination provides a powerful tool for the synthesis of substituted anilines and other nitrogen-containing compounds from "this compound". wikipedia.orgacsgcipr.org This reaction has broad substrate scope, enabling the coupling of the aryl bromide with a diverse range of primary and secondary amines, anilines, and even ammonia equivalents. acsgcipr.org The resulting products are often precursors to pharmacologically active compounds and functional materials. Recent advancements have even demonstrated the feasibility of Buchwald-Hartwig amination directly on nitroarenes, suggesting a potential for sequential or tandem reactions. nih.govresearchgate.net

The following table summarizes the potential of "this compound" in these key cross-coupling reactions:

| Reaction | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C | Biaryls, Aryl-substituted aromatics |

| Buchwald-Hartwig Amination | Amines (primary, secondary), Anilines | C-N | Substituted Anilines, Diaryl amines |

Derivatization to Other Highly Functionalized Aromatic Compounds

The functional groups present in "this compound" offer multiple avenues for derivatization, leading to a variety of highly functionalized aromatic compounds. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This allows for the displacement of the bromine atom by a range of nucleophiles, such as alkoxides, thiolates, and amines, under relatively mild conditions. The ortho and para positioning of the nitro group relative to the bromine atom is crucial for stabilizing the Meisenheimer complex intermediate, thereby facilitating the reaction. stackexchange.comechemi.comlibretexts.orgyoutube.com

Furthermore, the nitro group itself can be readily transformed into other functional groups. scispace.comyoutube.commdpi.com Catalytic hydrogenation or reduction with metals such as tin or iron in acidic media can convert the nitro group to an amino group, yielding 2-bromo-4-isopropoxyaniline. This aniline (B41778) derivative is a versatile precursor for the synthesis of aza-heterocycles, dyes, and pharmaceuticals. The amino group can be further modified through diazotization followed by Sandmeyer or related reactions to introduce a wide variety of substituents, including halogens, cyano, and hydroxyl groups.

The isopropoxy group, while generally stable, can potentially be cleaved under harsh acidic conditions to yield the corresponding phenol, further expanding the possibilities for derivatization.

A summary of potential derivatization pathways is presented in the table below:

| Reaction Type | Reagent/Condition | Functional Group Transformation | Product Type |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | -Br → -Nu | Substituted Nitroaromatics |

| Nitro Group Reduction | H₂, Pd/C or Sn, HCl | -NO₂ → -NH₂ | Substituted Anilines |

| Diazotization/Sandmeyer | NaNO₂, H⁺; CuX | -NH₂ → -N₂⁺ → -X (X = Cl, Br, CN, etc.) | Variously Substituted Aromatics |

Precursor in the Synthesis of Biaryl Systems and Aromatic Ethers

"this compound" is a valuable precursor for the synthesis of biaryl systems and aromatic ethers, which are important structural motifs in many natural products, pharmaceuticals, and functional materials.

As mentioned previously, the Suzuki-Miyaura coupling provides a direct and efficient route to biaryl compounds by reacting "this compound" with an appropriate organoboron reagent. youtube.com This method is highly modular, allowing for the synthesis of a diverse library of biaryl compounds with varying substitution patterns.

The synthesis of aromatic ethers from "this compound" can be achieved through Ullmann condensation or Buchwald-Hartwig O-arylation. organic-chemistry.orgresearchgate.net The Ullmann condensation, a classical copper-catalyzed reaction, involves the coupling of the aryl bromide with a phenol in the presence of a base at elevated temperatures. nih.govmdpi.comresearchgate.net While traditional Ullmann conditions can be harsh, modern ligand-accelerated protocols have significantly expanded the scope and improved the efficiency of this transformation. Alternatively, palladium-catalyzed Buchwald-Hartwig O-arylation offers a milder and often more general method for the formation of diaryl and alkyl aryl ethers. organic-chemistry.org

The following table outlines the key reactions for the synthesis of biaryl systems and aromatic ethers from "this compound":

| Target Structure | Reaction | Co-reactant | Catalyst |

| Biaryl System | Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium Complex |

| Aromatic Ether | Ullmann Condensation | Phenol | Copper Salt |

| Aromatic Ether | Buchwald-Hartwig O-arylation | Alcohol/Phenol | Palladium Complex |

Potential as Building Blocks for Advanced Materials (e.g., Optoelectronic Materials)

"this compound" holds significant potential as a building block for the synthesis of advanced materials, particularly those with applications in optoelectronics. nih.gov The key to this potential lies in the transformation of the nitro group into an amino group, which is a common electron-donating moiety in many organic electronic materials.

The reduction of the nitro group in "this compound" would yield 2-bromo-4-isopropoxyaniline. This aniline derivative can then be subjected to various coupling reactions to construct larger conjugated systems. For example, Buchwald-Hartwig amination with other aryl halides can lead to the formation of triarylamine derivatives. nih.govrsc.org Triarylamines are a well-established class of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.comnih.govmdpi.comnih.gov The isopropoxy group can enhance the solubility and film-forming properties of the final material, which are crucial for device fabrication. The bromine atom provides a handle for further functionalization, allowing for the tuning of the material's electronic and physical properties.

Furthermore, the aniline derivative can be used to synthesize other classes of optoelectronic materials, such as phenothiazines, which are known for their interesting photophysical properties. nih.gov The versatility of the bromo-aniline intermediate allows for its incorporation into a wide range of polymeric and small-molecule semiconductors. The ability to create extended π-conjugated systems through reactions like the Suzuki and Buchwald-Hartwig couplings is fundamental to the design of materials with tailored optical and electronic properties. rsc.org

The potential applications of "this compound" as a material precursor are summarized below:

| Material Class | Key Synthetic Transformation | Intermediate | Potential Application |

| Hole-Transporting Materials (HTMs) | Nitro reduction followed by Buchwald-Hartwig amination | 2-bromo-4-isopropoxyaniline | Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs) |

| Conjugated Polymers | Nitro reduction followed by polymerization (e.g., Suzuki polymerization) | 2-bromo-4-isopropoxyaniline | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Fluorescent Dyes | Derivatization of the aniline intermediate | 2-bromo-4-isopropoxyaniline | Bio-imaging, Sensing |

Green Chemistry Principles in the Synthesis and Transformation of Halogenated Nitroaromatics

Sustainable Synthetic Approaches for 2-Bromo-1-isopropoxy-4-nitrobenzene

The traditional synthesis of this compound typically involves two key steps: the bromination of a nitro-substituted aromatic precursor and the subsequent etherification via a Williamson ether synthesis. While effective, these classical methods often employ reagents and conditions that are misaligned with green chemistry principles.

Conventional bromination of activated aromatic rings often utilizes elemental bromine (Br₂) in the presence of a Lewis acid catalyst or in strong mineral acids. This approach has low atom economy and involves corrosive and hazardous materials. Sustainable alternatives focus on using safer brominating agents and catalytic systems. researchgate.net N-Bromosuccinimide (NBS) is a common substitute for liquid bromine, offering easier handling and improved selectivity. cambridgescholars.com Furthermore, research into catalytic systems using solid acid catalysts or zeolites can minimize the use of corrosive acids and facilitate catalyst recovery and reuse.

The second step, the Williamson ether synthesis, traditionally involves reacting an alkyl halide with an alkoxide, which is formed by deprotonating an alcohol with a strong base like sodium hydride (NaH) in a polar aprotic solvent. masterorganicchemistry.comwikipedia.org This method generates stoichiometric amounts of salt waste. Greener approaches to etherification are being explored, such as the Catalytic Williamson Ether Synthesis (CWES), which can use less reactive alkylating agents like alcohols or esters at high temperatures, with water as the only byproduct. researchgate.net Other improvements include the use of phase-transfer catalysts and greener solvent choices like water or ionic liquids to reduce reliance on volatile organic compounds (VOCs). francis-press.com

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Key Reactions

| Reaction Step | Traditional Method | Green Chemistry Drawbacks | Sustainable Alternative | Green Chemistry Advantages |

|---|---|---|---|---|

| Bromination | Elemental Bromine (Br₂) with strong acid | Use of hazardous/corrosive reagents, low atom economy. | N-Bromosuccinimide (NBS) with a recyclable catalyst. cambridgescholars.com | Safer reagents, potential for catalyst reuse, improved selectivity. researchgate.net |

| Etherification | Williamson Synthesis with NaH in THF/DMF | Use of strong, hazardous base; generation of salt waste; use of VOCs. masterorganicchemistry.com | Catalytic Williamson Ether Synthesis (CWES) or use of weaker bases (K₂CO₃) in greener solvents. researchgate.netorganic-synthesis.com | Reduced waste (water as byproduct), avoidance of hazardous reagents, use of more benign solvents. |

Development of Environmentally Benign Catalytic Systems

The transformation of halogenated nitroaromatics, particularly the reduction of the nitro group to an amine, is a crucial industrial process. Conventional methods often use stoichiometric reducing agents like iron, tin, or zinc, which generate large quantities of metallic sludge waste. researchgate.net Catalytic hydrogenation is a greener alternative that offers high atom economy, producing water as the primary byproduct. rsc.org

The development of environmentally benign catalytic systems focuses on several key areas:

Non-Precious Metal Catalysts: While precious metals like platinum (Pt) and palladium (Pd) are highly effective, their cost and toxicity are concerns. researchgate.netccspublishing.org.cn Nickel (Ni)-based catalysts, such as Ni supported on silica (Ni/SiO₂) or alumina (Ni/Al₂O₃), have emerged as a cost-effective alternative for selective hydrogenation and hydrodehalogenation. mdpi.com These catalysts can selectively reduce the nitro group while leaving the halogen substituent intact under specific conditions. mdpi.com

High-Selectivity Catalysts: A major challenge is preventing the undesired removal of the halogen atom (hydrodehalogenation) during nitro group reduction. Advanced catalytic systems have been developed to enhance this selectivity. For example, Pd/C catalysts co-modified with both an organic ligand (triphenylphosphine, PPh₃) and an inorganic species (NaVO₃) have shown high performance in the selective hydrogenation of various halogenated nitroaromatics. ccspublishing.org.cn

Innovative Hydrogen Sources: The use of high-pressure hydrogen gas poses significant safety risks. Novel systems that generate hydrogen in situ provide a safer and more sustainable alternative. One such system employs a rhodium (Rh) catalyst with aluminum powder in water. mdpi.comresearchgate.net The aluminum reacts with water to produce hydrogen directly in the reaction vessel, eliminating the need for storing and handling compressed hydrogen gas. This system is effective for a broad range of reductions and operates in an environmentally benign solvent (water). mdpi.com

Table 2: Overview of Environmentally Benign Catalytic Systems for Halogenated Nitroaromatic Transformations

| Catalyst System | Substrate Example | Transformation | Key Advantages |

|---|---|---|---|

| Ni/SiO₂ or Ni/Al₂O₃ | 4-Chloronitrobenzene | Selective Hydrogenation | Low cost, uses non-precious metal. mdpi.com |

| Co-modified Pd/C (with PPh₃ and NaVO₃) | Various Halogenated Nitroaromatics | Highly Selective Hydrogenation | High selectivity (>99%) for haloanilines, inhibits dehalogenation. ccspublishing.org.cn |

| Rh/C or Rh/Al₂O₃ with Al-H₂O | Nitrobenzene (B124822) | Hydrogenation | In-situ H₂ generation (safer), uses water as a solvent, non-toxic byproducts. mdpi.comresearchgate.net |

Degradation Pathways of Related Halogenated Nitroaromatic Compounds

The persistence of halogenated nitroaromatic compounds in the environment is a significant concern due to their potential toxicity. nih.gov Understanding their degradation pathways is essential for developing effective remediation strategies. Green remediation approaches, such as bioremediation and photocatalysis, leverage natural processes and sustainable technologies to break down these pollutants into less harmful substances.

Bioremediation utilizes living organisms, primarily microorganisms, to degrade or detoxify environmental contaminants. nih.gov Fungi, in particular, have shown remarkable potential in this area, a process known as mycoremediation. frontiersin.orgunige.it Their extensive mycelial networks and powerful extracellular enzymes allow them to break down complex and recalcitrant organic pollutants. youtube.com

Several studies have highlighted the efficacy of fungi in degrading halogenated nitroaromatic compounds.

The fungus Caldariomyces fumago has been shown to effectively degrade chlorinated and fluorinated nitrophenols. mdpi.comrepec.org In one study, it degraded over 80% of 2-chloro-4-nitrophenol (2C4NP) within 72 hours and could degrade concentrations up to 1 mM. mdpi.com

The same study found that C. fumago could degrade various concentrations of 5-fluoro-2-nitrophenol (5F2NP), achieving approximately 85% degradation after 12 hours for concentrations up to 6 mM. mdpi.com

Curvularia sp. is another fungus that has demonstrated high efficiency, degrading over 50% of 2C4NP and 80% of 5F2NP within 24 and 48 hours, respectively. repec.org

These mycodegradation processes significantly reduce the toxicity of the parent compounds, with ecotoxicology tests showing toxicity reductions of 77% for chlorinated compounds and 85% for fluorinated compounds after fungal treatment. repec.org

Table 3: Fungal Degradation of Halogenated Nitrophenols

| Fungal Species | Compound Degraded | Concentration | Degradation Efficiency & Time |

|---|---|---|---|

| Caldariomyces fumago | 2-chloro-4-nitrophenol (2C4NP) | 1 mM | >80% in 72 hours mdpi.com |

| Caldariomyces fumago | 5-fluoro-2-nitrophenol (5F2NP) | 0.3 - 6 mM | ~85% in 12 hours mdpi.com |

| Curvularia sp. | 2-chloro-4-nitrophenol (2C4NP) | Not specified | >50% in 24 hours repec.org |

| Curvularia sp. | 5-fluoro-2-nitrophenol (5F2NP) | Not specified | >80% in 48 hours repec.org |

Photocatalytic degradation is an advanced oxidation process that uses a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source to generate highly reactive oxygen species, such as hydroxyl radicals. These radicals can non-selectively attack and mineralize a wide range of organic pollutants, ultimately converting them into carbon dioxide, water, and mineral acids. This technology is considered a green approach as it can operate under ambient conditions and utilizes light as an energy source.

While specific studies on this compound are limited, research on related nitroaromatic compounds demonstrates the viability of this process. For instance, the photocatalytic degradation of nitrophenols has been widely studied. These processes are effective for breaking down the stable aromatic ring and removing the nitro group, which are key structural features of the broader class of halogenated nitroaromatics. The efficiency of photocatalytic degradation depends on factors such as the type of catalyst, pH of the solution, intensity of the light source, and the initial concentration of the pollutant. The complete mineralization of these compounds prevents the formation of potentially harmful intermediates, making it a promising technology for water and wastewater treatment.

Future Research Directions and Emerging Trends

Development of Highly Stereoselective and Regioselective Syntheses

The synthesis of polysubstituted benzenes often yields a mixture of isomers, necessitating challenging purification steps. Future research will likely focus on developing highly controlled synthetic routes to 2-Bromo-1-isopropoxy-4-nitrobenzene and its derivatives, ensuring precise control over the arrangement of substituents.

Stereoselective Synthesis: While the target molecule itself is achiral, the introduction of chiral centers in its derivatives is a key area of interest, particularly for applications in pharmaceuticals and materials science. Future synthetic strategies may involve the use of chiral catalysts or auxiliaries to achieve high enantioselectivity in reactions involving the isopropoxy group or in subsequent transformations of the aromatic ring. For instance, the development of stereoselective methods for the functionalization of the isopropyl group could lead to novel chiral building blocks.

Regioselective Synthesis: The directing effects of the existing substituents on the benzene (B151609) ring are crucial for controlling the regioselectivity of further substitutions. The interplay between the ortho,para-directing isopropoxy group and the meta-directing nitro group, along with the steric hindrance from the bromine atom, presents a complex challenge for achieving high regioselectivity in electrophilic aromatic substitution reactions. Future research will likely explore novel directing groups and reaction conditions to precisely install additional functionalities at desired positions on the aromatic ring. For example, methods that allow for regioselective halogen-metal exchange could provide a route to selectively functionalize the carbon-bromine bond.

A key challenge in the synthesis of such polysubstituted benzenes is controlling the order of substituent introduction to achieve the desired isomer. Retrosynthetic analysis suggests that the final arrangement of groups in this compound can be achieved through various pathways, each with its own regiochemical challenges.

Exploration of Novel Catalytic Systems for C-X and C-C Bond Formations

The bromine atom and the nitro group in this compound serve as versatile handles for a variety of catalytic cross-coupling reactions, enabling the formation of new carbon-halogen (C-X) and carbon-carbon (C-C) bonds.

C-X Bond Formation: The development of novel catalytic systems for the functionalization of the C-Br bond is a promising area of research. This includes exploring more efficient and selective catalysts for reactions such as Buchwald-Hartwig amination, Ullmann condensation, and cyanation. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond in these transformations.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new C-C bonds. Future research will likely focus on developing more robust and versatile catalysts that can tolerate the functional groups present in this compound and its derivatives. The steric hindrance from the adjacent isopropoxy group may necessitate the use of specialized ligands to achieve high catalytic activity. Furthermore, the direct C-H activation of the aromatic ring, guided by the existing substituents, represents an emerging frontier for introducing new carbon-carbon bonds in a more atom-economical fashion.

| Catalytic Reaction Type | Potential Application for this compound | Key Research Focus |

| Suzuki Coupling | Formation of biaryl structures by coupling with boronic acids. | Development of catalysts tolerant to the nitro group and sterically hindered substrates. |

| Heck Reaction | Vinylation of the aromatic ring. | Optimization of reaction conditions to control regioselectivity and avoid side reactions. |

| Sonogashira Coupling | Introduction of alkyne moieties. | Exploration of copper-free catalytic systems to enhance functional group tolerance. |

| Buchwald-Hartwig Amination | Formation of C-N bonds to synthesize substituted anilines. | Design of ligands that promote efficient coupling at lower temperatures. |

| C-H Activation | Direct functionalization of the aromatic C-H bonds. | Development of regioselective catalytic systems for late-stage modification. |

Advanced Computational Modeling for Reaction Mechanism Elucidation

Computational chemistry is poised to play a crucial role in understanding and predicting the reactivity of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state energies, and the electronic effects of the substituents.

Future computational studies could focus on:

Predicting Regioselectivity: Modeling the transition states of various electrophilic and nucleophilic aromatic substitution reactions to predict the most favorable substitution patterns.

Catalyst Design: Simulating the interaction of potential catalysts with the substrate to design more efficient and selective catalytic systems for C-X and C-C bond-forming reactions.

Reaction Pathway Analysis: Elucidating the detailed mechanistic pathways of complex transformations, including identifying potential intermediates and side products.

Spectroscopic Correlation: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization of novel derivatives.

By providing a molecular-level understanding of the factors that govern reactivity and selectivity, computational modeling can significantly accelerate the development of new synthetic methodologies for this class of compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. The synthesis and functionalization of nitroaromatic compounds, which can be hazardous in batch, are particularly well-suited for flow chemistry applications. ewadirect.com

Future research in this area will likely involve:

Development of Continuous Flow Syntheses: Designing and optimizing flow reactor setups for the multi-step synthesis of this compound and its derivatives. This could involve the integration of multiple reaction and purification steps into a single, continuous process. acs.orgacs.org

Automated Reaction Optimization: Utilizing automated synthesis platforms, potentially coupled with machine learning algorithms, to rapidly screen reaction conditions and identify optimal parameters for yield and selectivity.

In-line Analysis and Real-time Monitoring: Integrating analytical techniques, such as HPLC and mass spectrometry, directly into the flow system to enable real-time monitoring of reaction progress and product formation.

The adoption of these modern technologies will not only accelerate the discovery of new reactions and molecules based on the this compound scaffold but also facilitate their more efficient and safer production.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-1-isopropoxy-4-nitrobenzene to achieve high purity?

- Methodological Answer :

- Reaction Conditions : Use controlled nitration of 2-bromo-1-isopropoxybenzene under low temperatures (0–5°C) to minimize byproducts. Nitration agents like concentrated HNO₃/H₂SO₄ are typical.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product.

- Purity Validation : Confirm purity (>95%) via GC or HPLC, referencing protocols for nitrobenzene derivatives .

- Example Table :

| Analytical Method | Purity Threshold | Solvent System |

|---|---|---|

| GC | >95.0% | Hexane/EtOAc |

| HPLC | >97.0% | Methanol/H₂O |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors, which are potentially carcinogenic .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid skin contact due to possible sensitization.

- Storage : Store in amber vials at –20°C to prevent degradation; ensure containers are sealed to avoid moisture ingress .

- Emergency Measures : Install safety showers/eye wash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substituent Effects : The nitro group (-NO₂) is a strong electron-withdrawing group, activating the bromine atom at the ortho position for nucleophilic aromatic substitution (SNAr). The isopropoxy group (-OCH(CH₃)₂) provides steric hindrance, directing reactions to specific sites.

- Reaction Design : Optimize Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in THF/water. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

- Mechanistic Insight : Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at the bromine site.